AM-0902 was developed through medicinal chemistry efforts aimed at creating selective TRPA1 antagonists. It is classified under small molecules that target ion channels, specifically the TRPA1 receptor. The chemical name for AM-0902 is 1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]piperidine, with a CAS number of 1883711-97-4 .
The synthesis of AM-0902 involves several key steps:
The detailed synthetic route includes hydrolysis, reduction, mesylation, and various coupling reactions to yield the final product .
AM-0902 has a complex molecular structure characterized by an oxadiazole ring and a piperidine group. The structural formula can be represented as follows:
Key structural features include:
The molecular weight of AM-0902 is approximately 300.79 g/mol .
AM-0902 primarily acts as an antagonist for TRPA1 by blocking its activation by various stimuli such as environmental irritants and inflammatory agents. The mechanism involves:
In vitro studies have shown that AM-0902 effectively reduces calcium influx in cells expressing TRPA1 upon agonist stimulation, demonstrating its antagonistic properties .
The mechanism of action for AM-0902 involves several steps:
Pharmacological studies indicate that AM-0902 has an IC50 value of approximately 0.02 µM for human TRPA1, illustrating its high potency .
AM-0902 exhibits several notable physical and chemical properties:
Relevant data includes:
These properties are crucial for its formulation in pharmaceutical applications .
AM-0902 has potential applications in various scientific fields:
TRPA1 is a calcium-permeable, non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. It functions as a molecular integrator of diverse noxious stimuli, acting as a critical sensor in:
TRPA1 serves as a "final common pathway" for numerous proalgesic agents generated during tissue injury and inflammation, including reactive oxygen species (ROS), reactive nitrogen species, prostaglandins, and bradykinin [4]. This broad involvement positions TRPA1 as a master regulator in inflammatory, neuropathic, and central hypersensitivity pain states [2] [10].
Conventional analgesics (opioids, NSAIDs) face limitations including addiction potential, tolerance, and incomplete efficacy. TRPA1 antagonists offer a mechanistically distinct approach with several advantages:
AM-0902 (1-[[3-[2-(4-Chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-1,7-dihydro-7-methyl-6H-purin-6-one) emerged from systematic optimization of quinazolinone-based TRPA1 antagonists. Key milestones include:
Table 1: Key Physicochemical and Pharmacological Properties of AM-0902
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 370.79 g/mol | Calculated [1] |
CAS Number | 1883711-97-4 | Registered [1] |
Human TRPA1 IC₅₀ | 131 nM | AITC-induced Ca²⁺ influx in CHO cells [9] |
Rat TRPA1 IC₅₀ | 71 nM | Methylglyoxal-induced ⁴⁵Ca²⁺ uptake [9] |
Solubility (DMSO) | 37.08 mg/mL (100 mM) | Batch-specific measurement [1] |
Purity | ≥98% (HPLC) | Tocris/Thermo Fisher certification [1] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7